Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside

Description

Historical Context and Development

Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside emerged as a critical intermediate in carbohydrate chemistry, particularly in the synthesis of glycosylated compounds. Its development is tied to the evolution of acetal protection strategies, which enable selective functionalization of hydroxyl groups in sugars. Early syntheses focused on protecting the 4,6-positions of mannopyranosides to stabilize the molecule during subsequent reactions. This compound is synthesized from benzyl alpha-D-mannopyranoside and benzaldehyde dimethyl acetal under acidic conditions, forming a cyclic benzylidene acetal.

Structural Features and Nomenclature

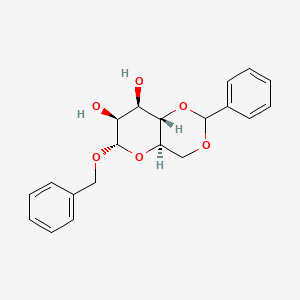

The compound’s IUPAC name is (4aR,6S,7S,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine-7,8-diol, reflecting its bicyclic structure and stereochemistry. Key structural elements include:

- Benzyl group at the anomeric (C1) position.

- Benzylidene acetal spanning the C4 and C6 hydroxyl groups, forming a six-membered dioxane ring.

- Pyranose ring with axial and equatorial substituents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₂O₆ | |

| Molecular Weight | 358.39 g/mol | |

| CAS Number | 40983-94-6 |

Stereochemical Aspects

The compound exhibits six chiral centers (C4a, C6, C7, C8, C8a, and C1), with configurations critical for its reactivity:

- C4a : R configuration due to the fused dioxane ring.

- C6 : S configuration, influenced by the benzylidene acetal.

- C7 and C8 : S and R configurations, respectively, defining the pyranose ring conformation.

- C8a : S configuration, stabilizing the bicyclic

Properties

IUPAC Name |

(4aR,6S,7S,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17+,18-,19?,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-LOZDCHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201199389 | |

| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40983-94-6 | |

| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40983-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylidene Protection of D-Mannose Derivatives

The foundational step involves protecting the 4,6-diol group of α-D-mannopyranoside with a benzylidene acetal. This is achieved by reacting benzyl α-D-mannopyranoside with benzaldehyde in the presence of a Lewis acid catalyst.

Procedure :

-

Substrate : Benzyl α-D-mannopyranoside (synthesized via Koenigs-Knorr glycosylation of D-mannose with benzyl alcohol and HgBr₂).

-

Reagents : Benzaldehyde (excess), anhydrous ZnCl₂ (catalytic).

-

Conditions : Vigorous stirring at 25°C for 3 hours under anhydrous conditions.

Mechanism :

The ZnCl₂ catalyzes the formation of a cyclic benzylidene acetal via a hemiacetal intermediate, selectively protecting the 4,6-hydroxyl groups while leaving the 2- and 3-positions free for subsequent functionalization.

Epoxide Formation and Ring-Opening Reactions

A key intermediate in the synthesis is benzyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside, prepared via selective tosylation and base-induced epoxidation.

Stepwise Protocol :

-

Tosylation :

-

Epoxidation :

Ring-Opening with Ethylmagnesium Chloride :

Oxidation and Hydroboronation

Post ring-opening, oxidation and hydroboronation steps refine the stereochemistry and functional groups.

Oxidation :

-

Reagents : Ac₂O/DMSO (Swern conditions).

-

Target : Convert secondary alcohol to ketone (2-ulose derivative).

Hydroboronation-Oxidation :

-

Reagents : BH₃·THF, followed by H₂O₂/NaOH.

-

Outcome : Introduces a hydroxymethyl group at C-2 with anti-Markovnikov selectivity.

Optimization and Industrial-Scale Production

Catalytic Hydrogenolysis for Deprotection

Final deprotection of the benzylidene and benzyl groups is achieved via hydrogenolysis.

Conditions :

-

Catalyst : 10% Pd/C (5 wt%).

-

Solvent : MeOH, H₂ (1 atm).

-

Challenges : Competing hydrogenolysis of benzylidene vs. benzyl groups requires careful monitoring.

Scale-Up Considerations :

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for three reported methods:

Challenges and Troubleshooting

Acidic Hydrolysis Side Reactions

Early attempts to hydrolyze methyl 4,6-O-benzylidene derivatives under acidic conditions (e.g., HCl/MeOH) yielded polymeric byproducts instead of free sugars. Solution : Use hydrogenolysis for milder deprotection.

Chemical Reactions Analysis

Oxidation Reactions

BBM undergoes oxidation at specific hydroxyl groups. For example:

- Primary hydroxyl oxidation : Using KMnO₄ in acidic conditions, the C6 hydroxyl group is oxidized to a carboxylic acid .

- Secondary hydroxyl oxidation : TEMPO-mediated oxidation selectively targets the C2 hydroxyl group, yielding ketone derivatives .

Table 1: Oxidation Reagents and Products

| Reagent | Target Position | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (H₂SO₄) | C6 | Carboxylic acid derivative | 85 | |

| TEMPO/NaClO | C2 | 2-Keto derivative | 78 |

Reduction Reactions

BBM’s benzylidene group remains stable under reducing conditions, enabling selective transformations:

- LiAlH₄ reduction : Converts ester groups at C3 to hydroxyl groups without affecting the benzylidene acetal .

- Catalytic hydrogenation : Removes benzyl ethers selectively while retaining the benzylidene group .

Substitution Reactions

The C2 and C3 hydroxyl groups are primary sites for nucleophilic substitution:

- Benzylation : Benzyl bromide in DMF with NaH introduces benzyl ethers at C2 or C3 .

- Silylation : TBDMSCl selectively protects the C3 hydroxyl group .

Key Mechanistic Insight :

The 4,6-O-benzylidene group imposes a rigid chair conformation, directing nucleophiles to equatorial positions for stereoselective substitutions .

Glycosylation Reactions

BBM serves as a glycosyl donor in β-selective mannosylation due to its 4,6-O-benzylidene-directed mechanism:

- Thioglycoside activation : Preactivation with BSP/Tf₂O generates a reactive α-triflate intermediate, which undergoes Sᴺ2 displacement by alcohols to form β-linked glycosides .

- Phosphosugar coupling : Yields α-mannopyranosyl phosphosugars (61–90%) when reacted with ammonium phosphosugar salts .

Table 2: Glycosylation Outcomes with BBM Derivatives

| Donor Structure | Acceptor | Product Anomer | Yield (%) | α:β Ratio | Source |

|---|---|---|---|---|---|

| BBM-thioglycoside | Primary alcohol | β | 90 | 1:99 | |

| BBM-trichloroacetimidate | Secondary alcohol | β | 75 | 5:95 |

Deprotection Strategies

The benzylidene acetal is selectively cleaved under acidic or Lewis acid conditions:

- SnCl₄-mediated cleavage : Removes the 4,6-O-benzylidene group in DCM (95% yield) .

- Acetic acid hydrolysis : Retains benzyl ethers while hydrolyzing the acetal .

Comparative Reactivity with Analogues

BBM’s reactivity differs significantly from gluco- and galactopyranoside analogues due to stereoelectronic effects:

Table 3: Reactivity Comparison with Related Compounds

Scientific Research Applications

Scientific Research Applications

Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside is used in various scientific research applications:

-

Chemistry :

- As a building block in the synthesis of more complex molecules.

- In studies involving carbohydrate chemistry and glycosylation reactions.

-

Biology :

- In studies of carbohydrate metabolism and enzyme interactions.

- As a potential therapeutic agent due to its ability to modulate enzyme activity.

-

Industry :

- Used in the production of fine chemicals.

- Serves as an intermediate in organic synthesis.

Inhibition Studies

A study investigated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme linked to melanin production. The analogs showed varying degrees of inhibition, indicating potential for use in hyperpigmentation treatments. In vitro experiments revealed that certain analogs could significantly reduce tyrosinase activity in B16F10 murine melanoma cells, suggesting a pathway for anti-cancer applications.

Cell Viability Tests

Experimental data indicate that this compound exhibits selective cytotoxicity against specific cancer cell lines while maintaining lower toxicity levels in normal cells. This selectivity suggests its potential as a lead compound for developing new anti-cancer therapeutics.

Mechanism of Action

The mechanism of action of Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Reactivity

The benzylidene acetal and benzyl aglycone in the target compound are recurring motifs in related derivatives. Key structural variations among analogs include:

- Protecting groups : Benzyl, methyl, acetyl, or azido substituents.

- Aglycone modifications : Substitution of benzyl with nitrophenyl, phenylthio, or methyl groups.

- Additional functional groups: Acetylation, levulinoylation, or fluorophore conjugation.

Table 1: Structural and Functional Comparison

Challenges and Limitations

- Steric Hindrance: Bulky benzyl groups in 1,2,3,4-Tetra-O-benzyl-α-D-mannopyranoside reduce solubility in polar solvents, complicating reaction scalability .

- Anomer Separation: Compounds like Methyl 6-O-(2-azido-...) require chromatographic separation of α/β anomers, lowering overall efficiency .

- Enzymatic Compatibility : Benzylidene-protected compounds may resist hydrolysis by certain glycosidases, limiting their use in enzymatic cascades .

Biological Activity

Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside (BBM) is a carbohydrate derivative that has garnered attention in biochemical and synthetic applications due to its unique structure and potential biological activities. This article delves into the biological activity of BBM, exploring its mechanisms, interactions, and relevance in various research contexts.

Chemical Structure and Properties

BBM is characterized by its benzylidene acetal structure, which enhances stability and reactivity in glycosylation reactions. Its molecular formula is , featuring a benzyl group at the anomeric carbon (C1) and benzylidene protection at positions 4 and 6. This configuration allows for selective modifications at other hydroxyl groups, making it a valuable intermediate for synthesizing complex carbohydrates.

BBM serves primarily as an intermediate in the synthesis of more complex carbohydrates. Its structure mimics natural substrates of certain glycosidases—enzymes that hydrolyze glycosidic bonds—allowing it to act as a competitive inhibitor. This property is particularly relevant in studying diseases linked to glycosidase activity, such as lysosomal storage disorders and viral infections.

Biological Activities

While specific biological activities of BBM are not extensively documented, compounds with similar structures often exhibit significant biological properties. Here are some notable findings related to BBM:

- Inhibition of Glycosidases : BBM has been shown to inhibit glycosidases involved in various diseases. This inhibition can affect cellular processes by altering glycan-mediated interactions.

- Potential Antimicrobial and Anticancer Properties : Similar glycosides have been associated with antimicrobial and anticancer activities. The interactions of BBM with biological membranes and proteins may influence cellular signaling pathways or enzyme activities .

- Research Applications : BBM is employed in studies investigating carbohydrate-protein interactions, particularly with lectins and other carbohydrate-binding proteins. These studies provide insights into its potential roles in drug design and therapeutic applications .

Case Studies

- Glycosylation Reactions : A study demonstrated that BBM can be used as a donor in glycosylation reactions, exhibiting high β-selectivity when compared to other donors. This selectivity is crucial for synthesizing specific glycosides necessary for further biological studies .

- Interaction Studies : Researchers have utilized BBM to explore its binding interactions with various proteins involved in cell signaling. By attaching detectable moieties to BBM, they can monitor these interactions, enhancing our understanding of carbohydrate biology .

Comparative Analysis

The following table compares BBM with similar compounds that share structural features but differ in their functional groups or stereochemistry:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside | Methyl group at position 3 | Enhanced solubility; altered reactivity |

| Benzyl 4-O-benzylidene-beta-D-glucopyranoside | Beta configuration at position 1 | Different selectivity in glycosylation reactions |

| Benzyl 2-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside | Benzyl protection at position 2 | Potential for different biological activities |

Q & A

Q. What are the common synthetic routes for Benzyl 4,6-OOO-Benzylidene-α\alphaα-D-mannopyranoside?

The synthesis typically involves selective protection of hydroxyl groups. For example, the benzylidene acetal is formed by reacting mannopyranoside derivatives with benzaldehyde derivatives under acidic conditions. Subsequent steps may include regioselective ring-opening or functionalization using reagents like BuSnO, BuNBr, or BnBr to introduce benzyl or fluorenylmethoxycarbonyl (Fmoc) groups. Purification is achieved via column chromatography (e.g., ethyl acetate/hexane gradients), and structural confirmation relies on NMR and MS .

Q. How is the structure of Benzyl 4,6-OOO-Benzylidene-α\alphaα-D-mannopyranoside confirmed?

Structural characterization employs:

- NMR spectroscopy : H and C NMR identify proton environments and glycosidic linkage configurations.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute stereochemistry and ring conformations, as demonstrated in studies on similar benzylidene-protected sugars .

Q. What protecting groups are employed in its synthesis, and how are they selectively removed?

Common protecting groups include:

- Benzylidene acetal : Provides temporary 4,6--protection, removable via acid hydrolysis or reductive ring-opening (e.g., BH-NMe/AlCl) to expose specific hydroxyls .

- Benzyl (Bn) and Fmoc groups : Stable under acidic conditions but cleaved by hydrogenolysis (Pd/C) or base (piperidine), respectively .

Advanced Research Questions

Q. How do researchers address regioselectivity challenges during benzoylation or acylation?

Regioselective modification often exploits steric or electronic effects. For example:

- Tin-mediated intermediates : BuSnO forms stannylene acetals, directing acylation to less hindered hydroxyls (e.g., O-3 over O-2 in mannopyranosides) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor specific transition states, as seen in selective tosylation studies .

Q. What strategies enable selective modification at the O-2 or O-3 positions?

- Enzymatic hydrolysis : Carbohydrate-specific lipases (e.g., CRL-OC-AG) selectively deprotect acetylated positions, enabling sequential functionalization .

- Temporary-protecting-group tactics : For example, benzylidene acetal ring-opening with BH-NMe/AlCl yields 4--Bn/6-OH intermediates, allowing selective O-6 modification .

Q. How to resolve contradictions in glycosylation donor efficiency reported across studies?

Discrepancies arise from variations in:

- Donor activation : Thioglycosides (e.g., phenyl 1-thio-mannosides) vs. trichloroacetimidates.

- Catalytic systems : Use of NIS/TfOH vs. AgOTf. Rigorous control of moisture, temperature, and promoter stoichiometry is critical. X-ray analyses (e.g., pyranose ring conformation studies) clarify donor reactivity trends .

Q. What applications exist in oligosaccharide and glycoconjugate synthesis?

The compound serves as a key intermediate for:

- Mannose-containing oligosaccharides : Used to study carbohydrate-protein interactions (e.g., lectin binding) .

- Boron neutron capture therapy (BNCT) agents : Fluorinated derivatives (e.g., 2-deoxy-2-fluoro analogs) are synthesized for targeted drug delivery .

Q. How does the stability of Benzyl 4,6--Benzylidene--D-mannopyranoside vary under acidic/basic conditions?

- Acidic conditions : Benzylidene acetals hydrolyze slowly in dilute acetic acid but rapidly in HCl/THF.

- Basic conditions : Fmoc and acetyl groups are labile, necessitating pH-controlled deprotection .

Q. What methods validate fluorinated derivatives (e.g., 2-deoxy-2-fluoro analogs)?

Q. What are the trade-offs between enzymatic and chemical synthesis for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.